tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate

Description

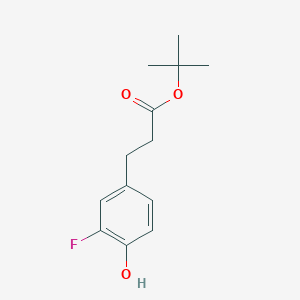

tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is an ester derivative featuring a fluorinated aromatic ring and a hydroxyl group. Its structure combines a tert-butyl ester group with a propanoic acid backbone substituted at the 3-position by a 3-fluoro-4-hydroxyphenyl moiety.

Properties

IUPAC Name |

tert-butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO3/c1-13(2,3)17-12(16)7-5-9-4-6-11(15)10(14)8-9/h4,6,8,15H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESQLKNNERYGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenolic group in tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Quinones.

Reduction: 3-(3-fluoro-4-hydroxyphenyl)propanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Polymer Chemistry

1. Antioxidant Properties

tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is primarily recognized for its role as a phenolic antioxidant in polymers. It helps to stabilize materials against oxidative degradation, which is crucial during processing and usage. The compound acts by donating hydrogen atoms to free radicals, thereby interrupting free radical chain reactions that can lead to material deterioration .

2. Polymer Stabilization

The compound is extensively used in the plastic and rubber industries to enhance the durability and lifespan of products. Its bulky tert-butyl groups contribute to its effectiveness as a stabilizer by providing steric hindrance against oxidative processes .

| Application Area | Specific Use |

|---|---|

| Plastics | Stabilizer against thermal and oxidative degradation |

| Rubber | Enhancer of durability and lifespan |

| Coatings | Improvement of resistance to environmental stress |

Biological Research Applications

1. Oxidative Stress Mitigation

Research has indicated that this compound exhibits protective effects against oxidative stress in biological systems. It has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in cellular defense mechanisms .

2. Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic applications, particularly in conditions characterized by oxidative stress. Studies suggest that it may promote the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and heme oxygenase-1 .

Case Studies

Case Study 1: Rat Metabolism Study

A study conducted on rats identified metabolites of this compound, suggesting its potential as a urinary biomarker for human exposure to similar compounds. The study found that the metabolite 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid was prevalent in urine samples, indicating widespread exposure to these antioxidants . This finding highlights the importance of monitoring such compounds in environmental and health assessments.

Case Study 2: Polymer Stability Testing

In a series of experiments aimed at evaluating the stability of various polymers, this compound was compared with other common stabilizers. Results demonstrated superior performance in preventing degradation under high-temperature conditions, affirming its role as an effective stabilizer in industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is largely dependent on its interactions with molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

tert-Butyl (2E)-3-(3-fluoro-4-hydroxyphenyl)propenoate (Compound 6)

- Structural Differences: This compound (Supplementary Figure 6 ) is an α,β-unsaturated ester (propenoate) with a conjugated double bond, unlike the saturated propanoate backbone of the target compound.

- Spectral Data : NMR spectra (Supplementary Figure 6 ) reveal distinct chemical shifts for the vinylic protons (δ ~6.3–7.5 ppm) and aromatic fluorine, contrasting with the aliphatic protons in the target compound.

- Reactivity: The propenoate’s conjugation may enhance electrophilicity, making it more reactive toward nucleophiles compared to the saturated analog.

3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one

- Structural Features: This enolized β-diketone derivative ( ) shares tert-butyl and fluorophenyl groups but replaces the ester with a keto-enol system.

- Crystallographic Data: X-ray analysis (R factor = 0.050 ) shows intramolecular hydrogen bonding (O–H⋯O) stabilizing the enol tautomer, a feature absent in the target ester.

- Physicochemical Properties: The keto-enol system may increase acidity (pKa ~8–10) compared to the ester’s hydroxyl group (pKa ~10–12).

tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate

- Functionalization : This polyether-linked derivative ( ) replaces the fluorophenyl group with hydrophilic ethylene glycol chains, drastically altering solubility.

- Synthesis: Prepared via NaH-mediated coupling of tert-butyl prop-2-enoate with polyethylene glycol derivatives , contrasting with the aromatic substitution reactions likely used for the target compound.

- Applications : The ether linkages enhance water solubility, making it suitable for drug delivery systems, whereas the fluorinated target compound may prioritize lipid membrane penetration.

tert-Butyl Carbamate Derivatives (e.g., Compound 15a)

- Structural Complexity : Compound 15a ( ) incorporates a pyrimido-oxazine core and a carbamate group instead of an ester. The tert-butyl group here serves as a protective moiety for amines.

- Synthetic Routes: Multi-step synthesis involving isopropanol and trifluoroacetic acid highlights divergent strategies compared to the esterification used for the target compound.

Research Implications

- Drug Design : The tert-butyl group in all compounds enhances metabolic stability, but substituents (fluorine, hydroxyl, ethers) fine-tune bioavailability and target engagement .

- Synthetic Flexibility: Saturated esters (target) offer predictable reactivity, while propenoates and carbamates enable diversification via conjugation or protection strategies .

Biological Activity

tert-Butyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological activity, including antioxidant properties, potential mutagenicity, and metabolic studies. The findings are summarized in tables and case studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group, a propanoate moiety, and a fluorinated phenolic component, which may contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study evaluating the antioxidant capacity of various phenolic compounds found that those with hydroxy groups, such as the one in this compound, demonstrated strong free radical scavenging abilities. The antioxidant activity is crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Mutagenicity Studies

The mutagenic potential of phenolic compounds has been a subject of investigation. A report listed various chemicals with established mutagenicity, indicating that certain structural features can influence this property. Although this compound has not been directly tested for mutagenicity, the presence of the fluorine atom and the hydroxy group could potentially affect its mutagenic profile .

Metabolism and Biomarkers

Recent studies have explored the metabolism of related phenolic antioxidants in humans. For instance, a study identified fenozan acid as a urinary biomarker for exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. This suggests that similar metabolic pathways may be applicable to this compound, warranting further investigation into its metabolic products and potential biomarkers for human exposure .

Case Studies

- Antioxidant Efficacy : In a comparative study of synthetic phenolic antioxidants, tert-butyl derivatives showed superior radical scavenging activity compared to other classes of antioxidants. This positions this compound as a candidate for further research in oxidative stress-related applications.

- Fungal Inhibition : A soil isolate producing octadecyl derivatives demonstrated notable antifungal effects against pathogenic fungi, highlighting the therapeutic potential of structurally related compounds in treating fungal infections .

Summary of Findings

| Activity Type | Observations |

|---|---|

| Antioxidant | Exhibits strong free radical scavenging ability; potential applications in oxidative stress mitigation. |

| Antifungal | Related compounds show significant antifungal activity; further studies needed on this compound's efficacy. |

| Mutagenicity | Not directly tested; potential mutagenic properties due to structural features warrant caution. |

| Metabolism | Identified urinary biomarkers suggest prevalent human exposure; metabolic pathways merit further exploration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.